5,6-dimethyl-1-(2,4,5-trimethylbenzenesulfonyl)-1H-1,3-benzodiazole
Description
The compound 5,6-dimethyl-1-(2,4,5-trimethylbenzenesulfonyl)-1H-1,3-benzodiazole is a benzodiazole derivative featuring dimethyl substituents at positions 5 and 6 of the benzodiazole core and a 2,4,5-trimethylbenzenesulfonyl group at position 1. Benzodiazoles are heterocyclic compounds known for diverse biological activities, including antibacterial, antiviral, and enzyme-inhibiting properties . The sulfonyl group in this compound may enhance binding interactions with target proteins through hydrogen bonding or electrostatic effects, while the methyl groups could improve lipophilicity and metabolic stability.
Properties
IUPAC Name |
5,6-dimethyl-1-(2,4,5-trimethylphenyl)sulfonylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-11-6-15(5)18(9-14(11)4)23(21,22)20-10-19-16-7-12(2)13(3)8-17(16)20/h6-10H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQDBVIXJRMCJEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N2C=NC3=C2C=C(C(=C3)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethyl-1-(2,4,5-trimethylbenzenesulfonyl)-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzodiazole Core: The initial step involves the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions to form the benzodiazole core.
Introduction of Methyl Groups: Methylation of the benzodiazole core can be achieved using methyl iodide in the presence of a strong base like sodium hydride.
Sulfonylation: The final step involves the introduction of the sulfonyl group. This can be done by reacting the methylated benzodiazole with 2,4,5-trimethylbenzenesulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5,6-dimethyl-1-(2,4,5-trimethylbenzenesulfonyl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzodiazole derivatives.
Scientific Research Applications
5,6-dimethyl-1-(2,4,5-trimethylbenzenesulfonyl)-1H-1,3-benzodiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 5,6-dimethyl-1-(2,4,5-trimethylbenzenesulfonyl)-1H-1,3-benzodiazole depends on its application:
Biological Systems: It may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.
Photophysical Properties: The compound can absorb and emit light, making it useful in fluorescence-based applications.
Comparison with Similar Compounds
Structural and Functional Insights
- Substituent Effects: The trifluoromethyl analog () demonstrates superior binding to bacterial proteins, likely due to its electronegative and steric properties. In contrast, the target compound’s trimethylbenzenesulfonyl group offers bulkier aromatic substitution, which may alter binding kinetics or selectivity . Alkyl vs.
Molecular Weight and Solubility :
Safety and Reactivity :
Research Findings and Gaps
- Antibacterial Potential: The trifluoromethyl analog’s strong binding to S. aureus ClfA () highlights benzodiazoles’ promise as antibacterial agents. The target compound’s sulfonyl group could similarly target microbial proteins but requires empirical validation .
- Antiviral Applications: Prazole-based benzodiazoles () inhibit herpes viral budding via Tsg101 binding.
- Commercial Discontinuation : The 4-methylbenzyl analog’s discontinuation () underscores the importance of substituent optimization for efficacy and manufacturability .
Biological Activity
5,6-Dimethyl-1-(2,4,5-trimethylbenzenesulfonyl)-1H-1,3-benzodiazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on antimicrobial, antiviral, and anticancer properties, along with structure-activity relationships (SAR) derived from various studies.
Chemical Structure and Properties
The compound features a benzodiazole core substituted with a sulfonyl group and multiple methyl groups. Its molecular formula is , and it has a molecular weight of approximately 295.39 g/mol. The presence of the sulfonyl group is significant for enhancing biological activity through interactions with various biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzodiazole derivatives. For instance, compounds structurally related to this compound have shown promising activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate that these compounds can inhibit bacterial growth effectively.
| Compound | Bacterial Strain | MIC (μg/mL) | Relative Potency |
|---|---|---|---|
| A | E. coli | 12.5 | 70% of Ciprofloxacin |
| B | Staphylococcus aureus | 18 | 65% of Ciprofloxacin |
These findings suggest that the compound might possess similar or enhanced activity compared to existing antibiotics, warranting further investigation into its mechanisms of action and efficacy.
Antiviral Activity
The antiviral properties of benzodiazole derivatives have also been explored. For example, certain hybrids have demonstrated significant inhibition of viral replication in vitro. The structure-activity relationship studies indicate that modifications to the benzodiazole core can enhance antiviral efficacy.
Anticancer Activity
Research has shown that compounds containing the benzodiazole scaffold exhibit anticancer properties through various mechanisms such as apoptosis induction and cell cycle arrest. In particular, studies have reported that certain derivatives can inhibit tumor cell proliferation effectively.
Study 1: Antimicrobial Efficacy
In a study by Al-blewi et al., several benzodiazole-sulfonamide conjugates were synthesized and evaluated for their antimicrobial activity against common pathogens. The results indicated that some derivatives exhibited MIC values comparable to standard antibiotics like Ciprofloxacin and Fluconazole .
Study 2: Antiviral Potential
A recent investigation into benzimidazole-triazole hybrids revealed significant antiviral activity against SARS-CoV-2. The study emphasized the importance of structural modifications in enhancing biological activity against viral targets .
Structure-Activity Relationship (SAR)
The SAR analyses conducted on related compounds suggest that the positioning and nature of substituents on the benzodiazole ring significantly influence biological activity. For example:
- Methyl groups at positions 5 and 6 enhance lipophilicity and cellular uptake.
- Sulfonyl groups are critical for interaction with biological macromolecules.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
